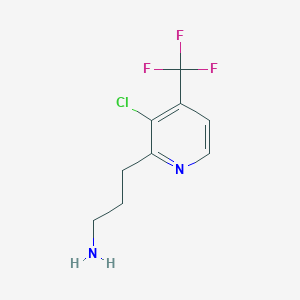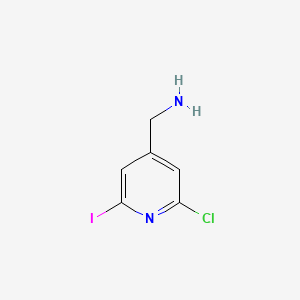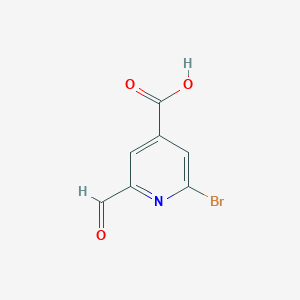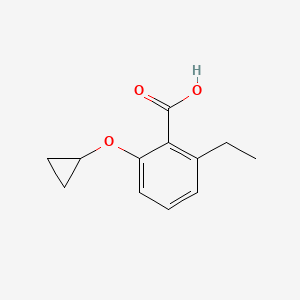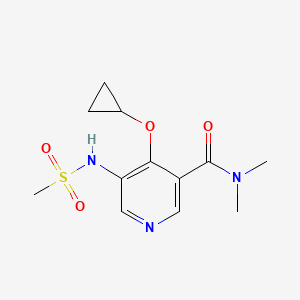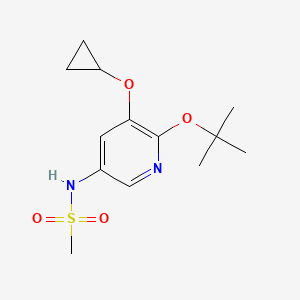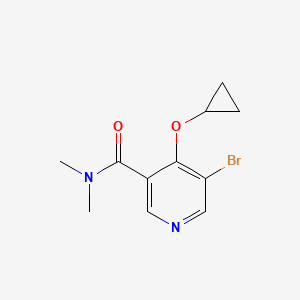
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol It is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and a dimethylnicotinamide moiety
Méthodes De Préparation
The synthesis of 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps:
Cyclopropoxylation: The attachment of a cyclopropoxy group at the 4th position.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs .
Analyse Des Réactions Chimiques
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group play crucial roles in binding to these targets, while the dimethylnicotinamide moiety influences the compound’s overall activity. The exact pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide include:
4-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide: Differing in the position of the bromine and cyclopropoxy groups.
5-Bromo-N,N-dimethylnicotinamide: Lacking the cyclopropoxy group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
5-bromo-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)8-5-13-6-9(12)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ZFCRSIITYXYWCW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


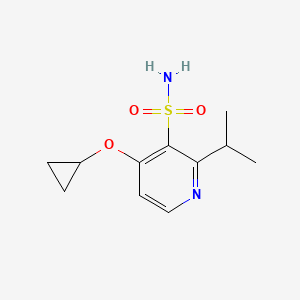


![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
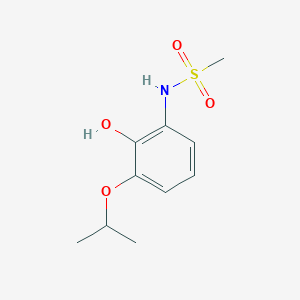
![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
